molecular formula C10H15AsO B14693302 Ethyl ethyl(phenyl)arsinite CAS No. 34262-45-8

Ethyl ethyl(phenyl)arsinite

Cat. No.: B14693302
CAS No.: 34262-45-8
M. Wt: 226.15 g/mol
InChI Key: PSIJUSVAFUVJAB-UHFFFAOYSA-N
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Description

Ethyl ethyl(phenyl)arsinite is an organoarsenic compound with the chemical formula C10H15AsO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ethyl(phenyl)arsinite typically involves the reaction of phenylarsine oxide with ethylating agents under controlled conditions. One common method is the reaction of phenylarsine oxide with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl ethyl(phenyl)arsinite undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic acids or arsenates.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Arsenic acids or arsenates.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various alkyl or aryl substituted arsenic compounds.

Scientific Research Applications

Ethyl ethyl(phenyl)arsinite has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.

    Industry: Utilized in the production of semiconductors and other electronic materials due to its unique properties.

Mechanism of Action

The mechanism of action of ethyl ethyl(phenyl)arsinite involves its interaction with sulfur-containing proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of arsenic for sulfur atoms.

Comparison with Similar Compounds

Similar Compounds

    Phenylarsine oxide: A precursor in the synthesis of ethyl ethyl(phenyl)arsinite.

    Dimethylarsinic acid: Another organoarsenic compound with similar chemical properties.

    Arsenic trioxide: A well-known arsenic compound with significant biological activity.

Uniqueness

This compound is unique due to its specific structure, which allows for distinct chemical reactivity and potential applications. Its dual ethyl groups and phenyl ring provide a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications.

Properties

CAS No.

34262-45-8

Molecular Formula

C10H15AsO

Molecular Weight

226.15 g/mol

IUPAC Name

ethoxy-ethyl-phenylarsane

InChI

InChI=1S/C10H15AsO/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

PSIJUSVAFUVJAB-UHFFFAOYSA-N

Canonical SMILES

CCO[As](CC)C1=CC=CC=C1

Origin of Product

United States

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